Heptacosane

Catalog No.
S602577
CAS No.
593-49-7
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptacosane

CAS Number

593-49-7

Product Name

Heptacosane

IUPAC Name

heptacosane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

BJQWYEJQWHSSCJ-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Insoluble in ethanol; slightly soluble in ethe

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Heptacosane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.8x10-9 mg/l at 25 °c (est)insoluble in waterinsoluble in ethanol; slightly soluble in ether. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Heptacosane (C27H56) is a highly pure, odd-numbered straight-chain alkane characterized by a precise melting point of approximately 59.5 °C and a definitive Kovats retention index of 2700 on non-polar stationary phases. Unlike technical-grade paraffin waxes that consist of broad hydrocarbon mixtures, pure Heptacosane provides a sharp phase transition with an enthalpy of fusion of 182.0 J/g for its primary crystal-to-liquid transition [1]. In procurement contexts, this compound is prioritized as an exact thermal energy storage (TES) material, a critical analytical calibration standard for gas chromatography, and a specific cuticular hydrocarbon used in entomological research[2].

Substituting Heptacosane with generic paraffin waxes or adjacent homologs severely compromises process precision. Technical-grade waxes exhibit broad melting temperature glides that fail to provide the isothermal buffering required for strict 59–60 °C phase-change applications [1]. Furthermore, substituting with even-numbered alkanes like Hexacosane (C26) or Octacosane (C28) alters the fundamental solid-solid rotator phase dynamics due to the odd-even effect in crystal packing, which dictates thermal cycling stability [2]. In analytical workflows, replacing Heptacosane with C26 or C28 introduces a ±100 unit error in the Kovats retention index, leading to the misidentification of unknown structural isomers in gas chromatography-mass spectrometry (GC-MS) .

Precise Melting Point Delineation for Narrow-Window Thermal Buffering

For thermal management applications requiring an exact trigger temperature, Heptacosane offers a melting point of 59.5 °C, cleanly separating it from adjacent homologs. Hexacosane (C26) melts at 56.5 °C, and Octacosane (C28) melts at 61.5 °C [1]. This precise 3 °C to 2 °C differential, combined with an enthalpy of fusion of 182.0 J/g, allows engineers to select Heptacosane when a 59 °C isothermal phase change is strictly required, a specification impossible to meet with C26, C28, or broad-range waxes [2].

Evidence DimensionMelting Point and Phase Transition Temperature
Target Compound DataHeptacosane (59.5 °C)
Comparator Or BaselineHexacosane (56.5 °C) and Octacosane (61.5 °C)
Quantified Difference3.0 °C higher than C26; 2.0 °C lower than C28.
ConditionsAtmospheric pressure, pure homologous n-alkanes.

Enables the procurement of an exact thermal trigger material for 59–60 °C phase-change applications, avoiding the thermal drift of generic waxes.

Definitive Kovats Retention Index for GC-MS Calibration

In gas chromatography, linear retention indices rely on exact spacing between n-alkane markers. Heptacosane provides a definitive Kovats Retention Index (RI) of 2700 on non-polar stationary phases . Utilizing Hexacosane (RI = 2600) or Octacosane (RI = 2800) as substitutes in a C27-targeted calibration window introduces an absolute error of 100 RI units [1]. This quantitative spacing is critical for the accurate interpolation and identification of unknown lipids and petrochemicals.

Evidence DimensionKovats Retention Index (Non-polar phase)
Target Compound DataHeptacosane (RI = 2700)
Comparator Or BaselineHexacosane (RI = 2600) / Octacosane (RI = 2800)
Quantified DifferenceExact 100-unit RI spacing per carbon addition.
ConditionsGC-MS analysis using non-polar columns (e.g., SPB-1) under temperature-programmed conditions.

Ensures analytical laboratories can accurately calculate retention indices without the ±100 unit error that would result from homolog substitution.

Odd-Parity Structural Polymorphism for Stable Thermal Cycling

The physical properties of n-alkanes are heavily influenced by the parity of their carbon chain. Heptacosane, an odd-numbered alkane (C27), exhibits the βO polymorph and distinct solid-solid crystal-rotator transitions before melting[1]. In contrast, even-numbered comparators like Hexacosane (C26) and Octacosane (C28) predominantly form the βM polymorph and display different sub-melting enthalpy dynamics[2]. This odd-even divergence directly impacts the material's structural integrity and energy absorption profile during repeated thermal cycling in phase-change systems.

Evidence DimensionCrystal polymorphism and solid-solid transition behavior
Target Compound DataHeptacosane (Odd-parity, βO polymorph, distinct crystal-rotator phase)
Comparator Or BaselineHexacosane / Octacosane (Even-parity, βM polymorph)
Quantified DifferencePresence of distinct odd-parity solid-solid transitions and diffraction peaks (15.2 and 16.9 nm–1) absent in even-chain homologs.
ConditionsBulk solid and multilayer film calorimetric/diffraction analysis.

Dictates the selection of Heptacosane in advanced shape-stabilized PCMs where specific sub-melting energy absorption is required to prevent thermal shock.

Validated Efficacy in Sterile Insect Technique (SIT) Mating Competitiveness

Heptacosane functions as a critical cuticular hydrocarbon pheromone in entomological applications. In laboratory mating bioassays for Aedes aegypti vector control, the application of Heptacosane to irradiated (sterile) males yielded a 20% absolute increase in female insemination rates compared to untreated sterile males[1]. Substituting this specific C27 semiochemical with generic alkanes fails to trigger the exact species-specific recognition pathways required to overcome the mating competitiveness bottleneck in SIT protocols [1].

Evidence DimensionFemale insemination rate by sterile males
Target Compound DataHeptacosane-treated sterile males (+20% absolute increase)
Comparator Or BaselineUntreated sterile males (Baseline insemination rate)
Quantified Difference20% higher mating success rate.
ConditionsAedes aegypti adult males, laboratory mating bioassay.

Provides vector control procurement programs with a validated, dose-dependent chemical tool to improve the efficacy of sterile mosquito releases.

GC-MS Retention Index Calibration and Unknown Identification

Because Heptacosane provides an exact Kovats Retention Index of 2700, it is procured as an essential component in C8–C32 alkane standard mixtures. It is specifically utilized to establish linear retention indices in complex matrix analyses, such as essential oil profiling and petrochemical fractionating, where precise RI values are required to differentiate structural isomers .

Narrow-Window Phase-Change Material (PCM) Formulation

Heptacosane is selected over technical-grade waxes for thermal energy storage systems that demand a strict 59–60 °C operating window. Its sharp melting point (59.5 °C) and high enthalpy of fusion (182.0 J/g) make it highly suitable for microencapsulated PCMs used in specialized industrial heat recovery and precision electronic cooling [1].

Sterile Insect Technique (SIT) Optimization

In vector control research, Heptacosane is procured as a semiochemical additive to enhance the mating competitiveness of irradiated Aedes aegypti mosquitoes. Its application directly addresses the behavioral deficits caused by sterilization, improving female insemination rates and overall SIT program efficacy [2].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

Color/Form

Crystals form alcohol, benzene; leaves from ethyl acetate

XLogP3

14.2

Exact Mass

380.438201786 Da

Monoisotopic Mass

380.438201786 Da

Boiling Point

442 °C

Heavy Atom Count

27

Density

Density: 0.7796 g/cu cm at 60 °C

LogP

log Kow = 13.6 (est)

Melting Point

58.8 °C

UNII

VP371W2GJS

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: 1 Pa at 136.7 °C; 10 Pa at 168.8 °C; 100 Pa 206.5 °C; 1 kPa at 255.8 °C; 10 kPa at 323.3 °C; 100 kPa at 421.2 °C
2.8X10-9 mg/L at 25 °C (extrapolated)

Other CAS

593-49-7

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Heptacosane

Biological Half Life

140.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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